1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine
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Overview
Description
Piperidine is a versatile organic compound that plays an integral role in numerous chemical reactions and industrial processes . It is an organic compound classified under the family of heterocyclic amines . Its structural configuration is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . This reaction yields piperidine and ammonia as the main products . Additionally, Piperidine can also be synthesized from pyridine through a reduction process .
Molecular Structure Analysis
The molecular structure of piperidine is a six-membered ring with five carbon atoms and one nitrogen atom .
Chemical Reactions Analysis
When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .
Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .
Scientific Research Applications
Pharmaceutical Research
1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine: is a compound that may serve as a valuable intermediate in the synthesis of various pharmacologically active molecules. Piperidine derivatives are known to be present in many pharmaceuticals and exhibit a range of biological activities . The sulfonyl and piperidine functional groups can be pivotal in the development of new drugs with potential applications in treating diseases such as cancer, neurological disorders, and infections.
Biomedical Applications
The structural features of 1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine suggest its potential use in biomedical research. Piperidine structures are often explored for their binding properties with biological targets, which can lead to the development of diagnostic agents or new therapeutic approaches .
Safety and Hazards
Mechanism of Action
- Radical Approach : 1-(Isobutylsulfonyl)-4-(methylsulfonyl)piperidine undergoes catalytic protodeboronation using a radical approach . This process involves the removal of a boron group from the boronic ester.
- Anti-Markovnikov Hydromethylation : When paired with a Matteson–CH₂–homologation, this compound enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Mode of Action
properties
IUPAC Name |
1-(2-methylpropylsulfonyl)-4-methylsulfonylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4S2/c1-9(2)8-17(14,15)11-6-4-10(5-7-11)16(3,12)13/h9-10H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIMPOROCVTGQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CCC(CC1)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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